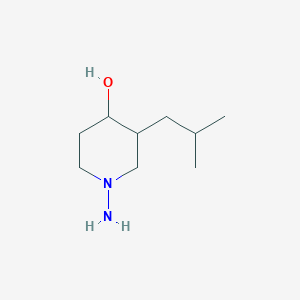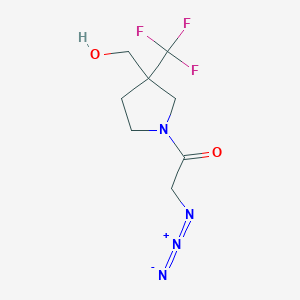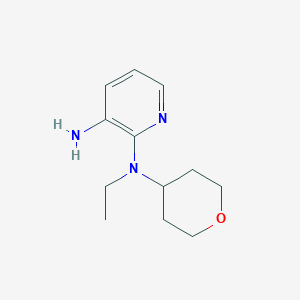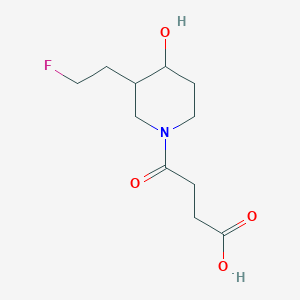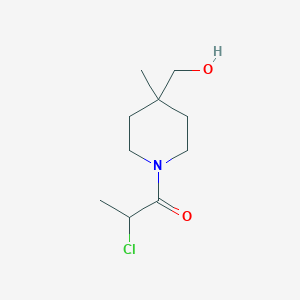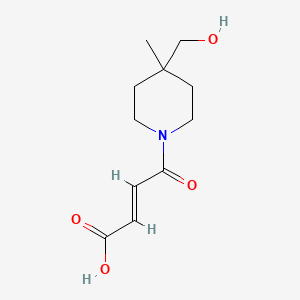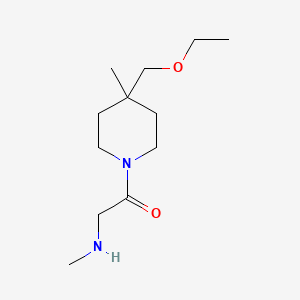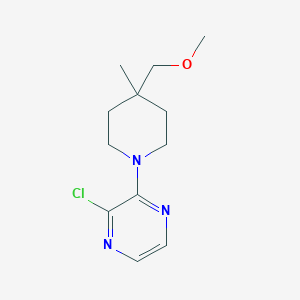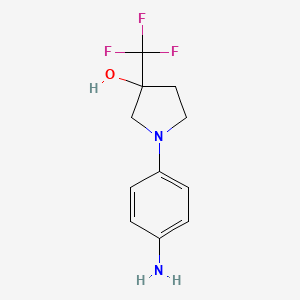![molecular formula C13H14ClN3 B1491546 6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine CAS No. 2097974-27-9](/img/structure/B1491546.png)
6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine
Overview
Description
6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine (6-CEMPA) is a novel small molecule that has been developed as a potential therapeutic agent to treat various diseases. It is a pyrimidine-based compound that has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-viral agent. 6-CEMPA has been found to possess a range of pharmacological activities, including inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth. Additionally, 6-CEMPA has been studied for its potential to reduce inflammation and oxidative stress.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of 4-ethyl-6-methylpyrimidin-2-amine, a compound related to the chemical structure , have been explored. These derivatives exhibit significant antibacterial and antifungal activities, comparable to or exceeding standard drugs like Streptomycin and Amphotericin-B. This research highlights the compound's potential in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Antiviral and Kinesin Eg5 Inhibition
Research into pyrimidine derivatives, including those structurally related to 6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine, has shown promise in inhibiting HIV-1 and HIV-2 replication and moderate inhibition of kinesin Eg5. These findings suggest potential applications in HIV treatment and cancer therapy due to the critical role of kinesin Eg5 in mitosis (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Crystal and Molecular Structures
Investigations into the crystal and molecular structures of related compounds have provided insights into their conformational behaviors and interactions. Understanding these structural details can guide the design of more effective drugs by revealing how molecular variations influence biological activity (Odell, McCluskey, Failes, & Tiekink, 2007).
Antimicrobial Agents
The synthesis of certain mercapto- and aminopyrimidine derivatives demonstrates the antimicrobial potential of compounds structurally similar to 6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine. These compounds have shown effectiveness against a range of pathogenic microorganisms, marking them as candidates for further antimicrobial agent development (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
EGFR Tyrosine Kinase Inhibition
Synthesized 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines related to the core structure of interest have been evaluated for their EGFR (ErbB1) tyrosine kinase inhibitory activity. These compounds displayed promising results, with several showing potent inhibitory effects, indicating potential applications in cancer treatment by targeting the EGFR signaling pathway (Kaspersen et al., 2011).
properties
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-16-12(8-13(15)17-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJFRTVZWBIOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




